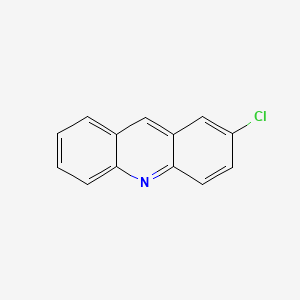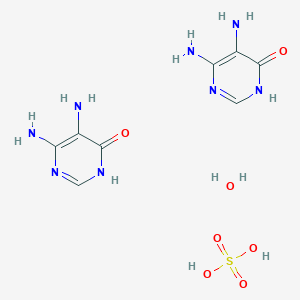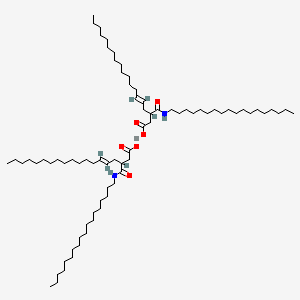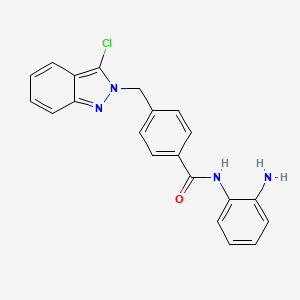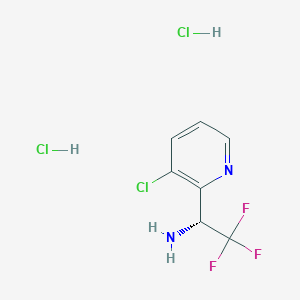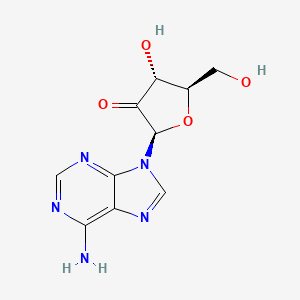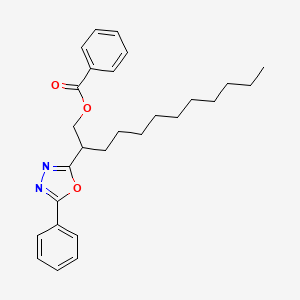
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with dodecyl bromide and phenyl isocyanate to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propyl benzoate
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is unique due to its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems . This makes it distinct from other similar compounds with shorter alkyl chains or different substituents.
Properties
Molecular Formula |
C27H34N2O3 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate |
InChI |
InChI=1S/C27H34N2O3/c1-2-3-4-5-6-7-8-11-20-24(21-31-27(30)23-18-14-10-15-19-23)26-29-28-25(32-26)22-16-12-9-13-17-22/h9-10,12-19,24H,2-8,11,20-21H2,1H3 |
InChI Key |
RAZXQJWQGMETBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


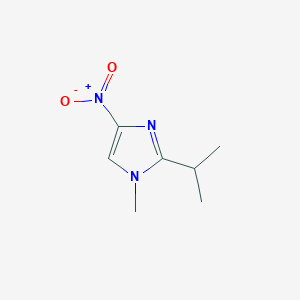
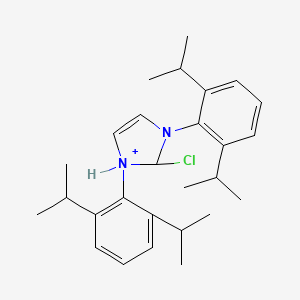
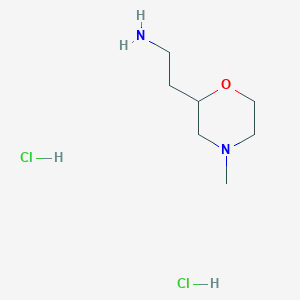

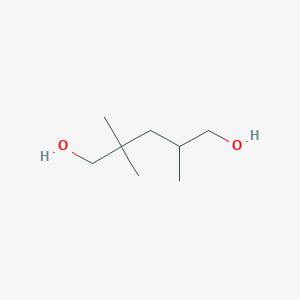
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)

